molecular formula C15H13Cl2F3N4 B10912343 4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(3,4-Dichlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10912343
M. Wt: 377.2 g/mol
InChI Key: LCHLIDHPOAZNDZ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-piperazino-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with dichlorophenyl, piperazino, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-2-piperazino-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the dichlorophenyl, piperazino, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-piperazino-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-piperazino-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-2-piperazino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-2-piperazino-6-methylpyrimidine
  • 4-(3,4-Dichlorophenyl)-2-piperazino-6-ethylpyrimidine
  • 4-(3,4-Dichlorophenyl)-2-piperazino-6-(trifluoromethyl)benzene

Uniqueness

4-(3,4-Dichlorophenyl)-2-piperazino-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C15H13Cl2F3N4

Molecular Weight

377.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H13Cl2F3N4/c16-10-2-1-9(7-11(10)17)12-8-13(15(18,19)20)23-14(22-12)24-5-3-21-4-6-24/h1-2,7-8,21H,3-6H2

InChI Key

LCHLIDHPOAZNDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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